For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Sebacoyl Chloride: Properties and Applications
This technical guide provides a comprehensive overview of the chemical and physical properties of sebacoyl chloride, along with detailed experimental protocols for its primary applications. The information is intended for researchers, scientists, and professionals in drug development who utilize or are exploring the use of this versatile di-acyl chloride.
Core Chemical and Physical Properties
Sebacoyl chloride, also known as decanedioyl dichloride, is a key intermediate in the synthesis of various polymers and organic molecules.[1] Its high reactivity, stemming from the two acyl chloride groups, allows for the formation of robust amide and ester linkages.
Identifiers and General Properties
| Property | Value |
| IUPAC Name | Decanedioyl dichloride[2][3] |
| Other Names | Sebacoyl dichloride, Sebacyl chloride[4] |
| CAS Number | 111-19-3[2] |
| Molecular Formula | C₁₀H₁₆Cl₂O₂[1][2] |
| Molecular Weight | 239.14 g/mol [1][2] |
| Appearance | Colorless to light yellow oily liquid with a pungent odor[1][2][5] |
| Purity (Typical) | ≥ 95%[6] |
Physical Properties
The physical properties of sebacoyl chloride are critical for its handling, storage, and use in various reaction conditions.
| Property | Value |
| Density | 1.121 g/mL at 25 °C[1][7][8] |
| Melting Point | -2.5 °C to -5 °C[2][7][8] |
| Boiling Point | 220 °C (at 760 mmHg)[2][8], 168 °C (at 12 mmHg)[7][9] |
| Refractive Index | n20/D 1.468[1][7][8] |
| Solubility | Soluble in hydrocarbons and ethers[1][2][4]. Miscible with hexane (B92381) and dichloromethane.[1][3] Reacts violently with water.[1][8] |
| Vapor Density | >1 (Air = 1) |
| Flash Point | >110 °C (>230 °F)[8][10] |
Reactivity and Safety
Sebacoyl chloride is a corrosive and moisture-sensitive compound.[2][11] Like all acyl chlorides, it readily hydrolyzes in the presence of water, including atmospheric moisture, to produce sebacic acid and hydrochloric acid gas.[1][2][5] This reactivity makes it a hazardous substance that requires careful handling in a well-ventilated fume hood.[5] It is incompatible with water, alcohols, strong bases, amines, and oxidizing agents.[1][8]
Safety Precautions:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Storage: Store in a cool, dry place away from moisture and incompatible substances.[1] The container should be tightly sealed.
-
Spills: Absorb spills with an inert, dry material and dispose of as hazardous waste.[11]
Experimental Protocols
Sebacoyl chloride is most famously used in the interfacial polymerization reaction to synthesize Nylon 6,10. It also serves as a monomer in the synthesis of various polyesters and poly(anhydride-esters) for applications in drug delivery.
Detailed Methodology: Synthesis of Nylon 6,10 via Interfacial Polymerization
This protocol describes the classic "nylon rope trick," a demonstration of step-growth polymerization at the interface of two immiscible liquids.
Materials:
-
Hexamethylenediamine (B150038) (1,6-diaminohexane)
-
Sebacoyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Hexane (or another suitable organic solvent like cyclohexane (B81311) or dichloromethane)[1][3]
-
Distilled water
-
Phenolphthalein (B1677637) (optional, as an interface indicator)[2]
Equipment:
-
Beakers (e.g., 250 mL)
-
Glass stirring rod
-
Forceps
-
Winding rod (e.g., a test tube or a dedicated spool)
Procedure:
-
Aqueous Phase Preparation:
-
Organic Phase Preparation:
-
Prepare a 0.2 M solution of sebacoyl chloride in hexane. For example, dissolve 1.5 - 2.0 mL of sebacoyl chloride in 50 mL of hexane.[2]
-
-
Polymerization:
-
Carefully pour the organic phase (sebacoyl chloride solution) on top of the aqueous phase (hexamethylenediamine solution) in a beaker. To minimize mixing, tilt the beaker and pour the organic solution slowly down the side or down a glass stirring rod.[3]
-
A film of Nylon 6,10 will form instantly at the interface of the two solutions.[2]
-
-
Nylon Rope Formation:
-
Washing and Drying:
-
Thoroughly wash the collected polyamide with water and then with ethanol (B145695) or acetone (B3395972) to remove unreacted monomers, HCl, and NaOH.[2][11]
-
Allow the polymer to air-dry or place it in a vacuum oven at a low temperature (e.g., 60 °C) until completely dry.[2]
-
Application in Polyester and Poly(anhydride-ester) Synthesis for Drug Delivery
Sebacoyl chloride is a valuable monomer for creating biodegradable polymers used in controlled drug release systems. These polymers are designed to degrade in the body into non-toxic products.
-
Polyester Synthesis: Sebacoyl chloride can be reacted with diols, such as ethylene (B1197577) glycol or diethylene glycol, via condensation polymerization to form polyesters.[3] These polyesters can be designed to be biodegradable and have applications as drug carriers.[3] The reaction is typically carried out in a dry organic solvent, often with a base like triethylamine (B128534) to neutralize the HCl byproduct.[3]
-
Poly(anhydride-ester) Synthesis: Sebacoyl chloride is used in the synthesis of poly(anhydride-esters) which can act as "self-delivering drugs."[2] For example, it can be reacted with salicylic (B10762653) acid derivatives to incorporate the drug directly into the polymer backbone.[7] The polymer then degrades through hydrolysis to release the therapeutic agent and sebacic acid.[2][7]
Visualizations
Experimental Workflow for Nylon 6,10 Synthesis
Caption: Workflow for the synthesis of Nylon 6,10.
General Workflow for Biodegradable Polymer Synthesis for Drug Delivery
Caption: Polymer synthesis for drug delivery.
Note on Signaling Pathways: The term "signaling pathways" typically refers to a series of biochemical reactions within a cell that are triggered by a stimulus. Sebacoyl chloride is a highly reactive synthetic building block and is not known to participate in biological signaling pathways. Its relevance in a biological context is primarily in the synthesis of biocompatible and biodegradable polymers for applications such as drug delivery and tissue engineering.
References
- 1. Different methods of synthesizing poly(glycerol sebacate) (PGS): A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. Polymers: How to Make Nylon [home.miracosta.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Optimized Synthesis of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable polyanhydride synthesized from sebacic acid and ricinoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. "Development of a Solution Synthesis of Poly(Sebacic Anhydride) With th" by Patricia Poley [digitalcommons.bucknell.edu]
